

# An In-depth Technical Guide to the Physical and Chemical Properties of Didecylamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Didecylamine*

Cat. No.: *B7801017*

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## Introduction

**Didecylamine**, a secondary aliphatic amine, is a versatile chemical compound with two ten-carbon alkyl chains attached to a nitrogen atom. Its unique structure, combining a polar amine head with long, nonpolar hydrocarbon tails, imparts surfactant-like properties that make it valuable in a range of industrial and research applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of **didecylamine**, detailed experimental protocols for their determination, and an exploration of its chemical reactivity. All quantitative data is summarized for clarity, and key chemical transformations are visualized.

## Core Physical and Chemical Properties

**Didecylamine** is typically a solid at room temperature, appearing as a white to off-white substance.<sup>[1]</sup> It is characterized by its amine odor and is combustible.<sup>[2][3]</sup> The fundamental identifiers and properties of **didecylamine** are summarized below.

## Table 1: General and Physical Properties of Didecylamine

Property	Value	Reference(s)
IUPAC Name	N-decyldecan-1-amine	[4]
Synonyms	Di-n-decylamine, N,N-Didecylamine, Armeen 2-10	[4]
CAS Number	1120-49-6	
Molecular Formula	C <sub>20</sub> H <sub>43</sub> N	
Molecular Weight	297.56 g/mol	
Appearance	White to Off-White Solid	
Melting Point	38-40 °C (lit.)	
Boiling Point	179-180 °C at 2 mmHg (lit.)	
Density	0.7963 g/cm <sup>3</sup> (estimate)	
Flash Point	>113 °C (>230 °F)	
pKa (Predicted)	10.87 ± 0.19	

## Table 2: Solubility Profile of Didecylamine

The long, nonpolar decyl chains of **didecylamine** dominate its solubility characteristics, rendering it largely insoluble in water but soluble in many organic solvents.

Solvent	Qualitative Solubility	Quantitative Solubility (at specified temp.)	Reference(s)
Water	Very Low Solubility	0.1 g/L	
Chloroform	Slightly Soluble	Not available	
Ethyl Acetate	Slightly Soluble	Not available	
Hexanes	Slightly Soluble	Not available	
Benzene	Soluble (inferred)	Not available	
Ethanol	Soluble (inferred)	Not available	

## Chemical Structure and Reactivity

The reactivity of **didecylamine** is characteristic of a secondary aliphatic amine, centered around the lone pair of electrons on the nitrogen atom, which makes it both a base and a nucleophile.

### Basicity

With a predicted pKa of approximately 10.87, **didecylamine** is a moderately strong base, readily reacting with acids to form the corresponding ammonium salts. This basicity is crucial for its application as a corrosion inhibitor, where it can interact with acidic environments.

### Nucleophilic Reactions

As a nucleophile, the nitrogen atom in **didecylamine** can attack electrophilic centers. Key reactions include:

- Alkylation: **Didecylamine** can be alkylated to form tertiary amines. For example, reaction with an alkyl halide (e.g., methyl chloride) can yield N,N-didecylmethanamine. This tertiary amine can then be further alkylated in a process known as quaternization to produce quaternary ammonium salts, such as didecyltrimethanaminium chloride, which are widely used as biocides and surfactants.

- **Acylation:** Reaction with acylating agents like acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) yields N,N-disubstituted amides. This reaction is a common method for forming amide bonds.

## Corrosion Inhibition

Long-chain aliphatic amines, including **didecylamine**, are effective corrosion inhibitors for metals like steel, particularly in acidic media. The inhibition mechanism involves the adsorption of the amine onto the metal surface. The polar amine group acts as the anchoring point, attaching to the metal surface, while the long, hydrophobic decyl chains form a protective, non-polar barrier that repels water and corrosive species. This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bonding between the nitrogen lone pair and vacant d-orbitals of the metal).

## Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and identification of **didecylamine**.

### Table 3: Key Spectroscopic Data for Didecylamine

Technique	Expected Key Signals	Reference(s)
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- ~0.8-0.9 ppm (t, 6H): Terminal methyl protons (-CH<sub>3</sub>)</li><li>- ~1.2-1.4 ppm (m, 32H): Methylene protons of the alkyl chains (-(CH<sub>2</sub>)<sub>8</sub>-)</li><li>- ~2.5-2.7 ppm (t, 4H): Methylene protons alpha to the nitrogen (-CH<sub>2</sub>-NH-) - Broad singlet: N-H proton (position variable, may exchange with D<sub>2</sub>O)</li></ul>	
<sup>13</sup> C NMR	Signals corresponding to the ten distinct carbons of the decyl chains. The carbon alpha to the nitrogen will be the most downfield among the aliphatic carbons.	
FTIR (IR)	<ul style="list-style-type: none"><li>- ~3300-3500 cm<sup>-1</sup> (weak-medium, sharp): N-H stretch (characteristic for secondary amines)</li><li>- ~2850-2960 cm<sup>-1</sup> (strong, sharp): C-H stretches of alkyl groups</li><li>- ~1465 cm<sup>-1</sup>: C-H bend (scissoring)</li><li>- ~1100-1250 cm<sup>-1</sup>: C-N stretch</li></ul>	
Mass Spec.	The molecular ion peak (M <sup>+</sup> ) would be expected at m/z = 297. Fragmentation would likely involve alpha-cleavage, leading to the loss of an alkyl chain.	

## Experimental Protocols

The following sections detail generalized protocols for determining the key physical properties and acquiring spectroscopic data for **didecylamine**.

## Determination of Melting Point

Objective: To determine the temperature range over which **didecylamine** transitions from a solid to a liquid.

Methodology (Capillary Method):

- **Sample Preparation:** A small amount of finely powdered, dry **didecylamine** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
- **Heating:** The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ) are recorded.
- **Reporting:** The melting point is reported as the range  $T_1 - T_2$ .

## Determination of Boiling Point (at Reduced Pressure)

Objective: To determine the boiling point of **didecylamine** under vacuum, as it has a high boiling point at atmospheric pressure.

Methodology (Micro-Boiling Point Method):

- **Sample Preparation:** A small amount of **didecylamine** (0.5-1 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
- **Apparatus Setup:** The test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil).

- **Heating and Pressure Control:** The apparatus is connected to a vacuum source, and the pressure is stabilized at the desired level (e.g., 2 mmHg). The heating bath is then heated gently.
- **Observation:** As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.
- **Recording:** The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. The pressure at which the measurement was taken must be recorded.

## Determination of Solubility

**Objective:** To determine the qualitative or quantitative solubility of **didecylamine** in a given solvent.

**Methodology (Shake-Flask Method):**

- **Preparation:** An excess amount of solid **didecylamine** is added to a known volume of the solvent in a sealed vial or flask.
- **Equilibration:** The mixture is agitated (e.g., using a shaker or stirrer) at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The mixture is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a syringe filter (e.g., PTFE).
- **Quantification:** The concentration of **didecylamine** in the clear filtrate is determined using a suitable analytical method, such as gas chromatography (GC) with a standard calibration curve.
- **Reporting:** The solubility is reported in units such as g/100 mL or mol/L at the specified temperature.

## Spectroscopic Analysis

### 4.4.1 Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of **didecylamine** to identify its functional groups.

Methodology (Attenuated Total Reflectance - ATR):

- **Background Spectrum:** The ATR crystal is cleaned (e.g., with isopropanol) and a background spectrum of the empty crystal is recorded.
- **Sample Application:** A small amount of solid **didecylamine** is placed directly onto the ATR crystal, ensuring good contact. A pressure clamp is applied to press the sample against the crystal.
- **Spectrum Acquisition:** The sample spectrum is acquired over a standard range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final IR spectrum of **didecylamine**.

#### 4.4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the  $^1\text{H}$  NMR spectrum of **didecylamine** for structural confirmation.

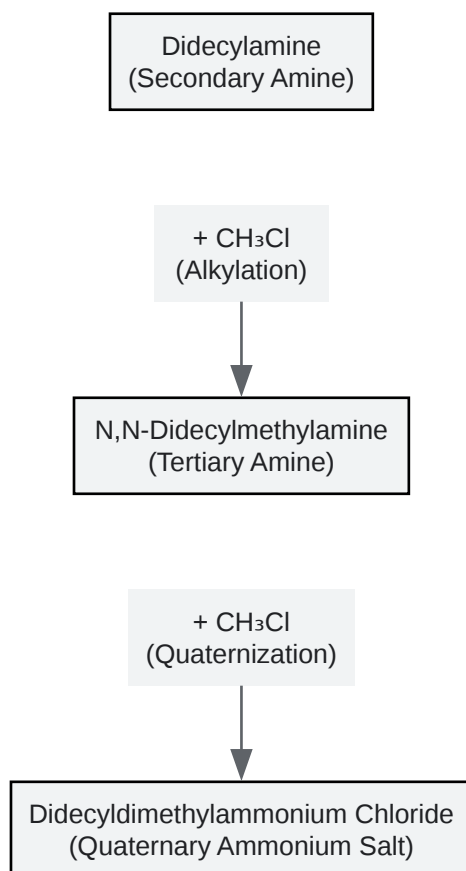
Methodology:

- **Sample Preparation:** Approximately 5-10 mg of **didecylamine** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added if not already in the solvent.
- **Instrument Setup:** The NMR tube is placed in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
- **Spectrum Acquisition:** The  $^1\text{H}$  NMR spectrum is acquired using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are referenced to TMS at 0.00 ppm.



## Visualization of Chemical Pathways

**Didecylamine** serves as a key intermediate in the synthesis of valuable quaternary ammonium compounds. The following diagram illustrates this synthetic pathway.



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Caption: Synthetic pathway from **didecylamine** to a quaternary ammonium salt.

## Safety and Handling

**Didecylamine** is classified as an irritant and can cause skin, eye, and respiratory irritation. It is also considered very toxic to aquatic life. When handling **didecylamine**, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. It should be handled in a well-ventilated area or a fume hood. **Didecylamine** is stable under normal conditions but is incompatible with strong oxidizing agents.

## Conclusion

**Didecylamine** possesses a unique combination of physical and chemical properties derived from its secondary amine functionality and long alkyl chains. Its basicity and nucleophilicity drive its chemical reactivity, making it a useful precursor for the synthesis of other valuable compounds, while its molecular structure enables applications such as corrosion inhibition. A thorough understanding of its properties, supported by standardized experimental protocols, is essential for its safe and effective use in research and development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Didecylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7801017#didecylamine-physical-and-chemical-properties]

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